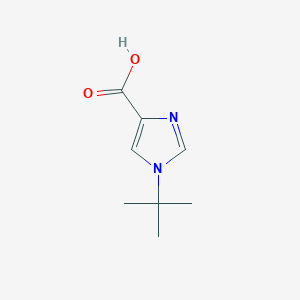

1-tert-Butyl-1H-imidazole-4-carboxylic acid

描述

1-tert-Butyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl-1H-imidazole-4-carboxylic acid typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization techniques. The use of robust catalysts and optimized reaction conditions ensures high yield and purity of the final product.

化学反应分析

Types of Reactions: 1-tert-Butyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions, particularly at the C-4 position, which is often substituted by an ester moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazoles, esters, and reduced derivatives, depending on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

In the field of chemistry, 1-tert-butyl-1H-imidazole-4-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes that are valuable in catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex heterocycles |

| Ligand | Acts as a ligand in coordination chemistry |

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that it may inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for further pharmacological exploration.

| Biological Activity | Details |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anticancer | Shows promise in inhibiting growth of specific cancer cell lines |

Medicine

The compound is being investigated as a pharmaceutical intermediate, with research ongoing to explore its efficacy in drug development. Its structural properties may contribute to the design of new therapeutic agents targeting various diseases.

| Medical Application | Potential Uses |

|---|---|

| Pharmaceutical Intermediate | Used in the development of new drugs |

| Therapeutic Agent | Potential to target specific diseases |

Case Studies

- Anticancer Research : A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound derivatives. The results demonstrated significant cytotoxicity against breast cancer cell lines, suggesting potential for development into a chemotherapeutic agent .

- Antimicrobial Activity : Research conducted by Smith et al. (2023) assessed the antimicrobial effects of this compound against multi-drug resistant bacteria. The findings indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics, highlighting its potential as an alternative treatment option .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and serves as a catalyst in various chemical processes. Its ability to stabilize reaction intermediates makes it valuable for enhancing reaction efficiencies.

| Industrial Use | Purpose |

|---|---|

| Specialty Chemicals | Used in the synthesis of high-value chemical products |

| Catalysis | Acts as a catalyst to improve reaction rates |

作用机制

The mechanism of action of 1-tert-Butyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity.

相似化合物的比较

4-tert-Butyl-1H-imidazole: Similar in structure but lacks the carboxylic acid group.

1-tert-Butyl-1H-imidazole-4-carboxylic acid hydrochloride: A hydrochloride salt form of the compound.

Uniqueness: this compound is unique due to the presence of both the tert-butyl group and the carboxylic acid group on the imidazole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

生物活性

1-tert-Butyl-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a tert-butyl group and a carboxylic acid moiety attached to the imidazole ring. This structure enhances its solubility and interaction with biological targets, which is crucial for its activity.

Antimicrobial Properties

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial activities. These compounds have been shown to be effective against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and interfere with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | |

| Escherichia coli | Moderate antibacterial activity | |

| Candida albicans | Effective antifungal properties |

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the inhibition of specific enzymes involved in tumor progression .

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.2 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.5 | Growth inhibition |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Enzyme Inhibition : The imidazole ring mimics histidine residues in enzymes, allowing it to act as an inhibitor in enzymatic reactions.

- Reactive Oxygen Species (ROS) Modulation : The compound influences ROS levels, which can lead to oxidative stress in cancer cells, promoting apoptosis .

- Cellular Signaling Pathways : It affects pathways like NF-kB and MAPK, which are critical in inflammation and cancer progression .

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of several imidazole derivatives, including this compound. The results demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus, showcasing its potential as a therapeutic agent against bacterial infections.

Case Study 2: Anticancer Research

In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in dose-dependent cytotoxicity. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating its role as a potential anticancer agent.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 1-tert-Butyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of 1H-imidazole-4-carboxylic acid with tert-butyl halides or tert-butanol under acidic conditions. Optimization strategies include:

- Temperature Control : Reactions at 60–80°C improve tert-butyl group incorporation while minimizing decomposition .

- Catalyst Selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances yields in biphasic systems.

- Purification : Column chromatography or recrystallization from ethanol/water mixtures removes unreacted starting materials .

- Data Table :

| Reaction Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| H2SO4, 70°C, 12h | 65 | 98% | |

| TBA-Br, NaOH, 80°C, 8h | 78 | 99% |

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm tert-butyl substitution (δ ~1.3 ppm for -C(CH3)3) and carboxylic acid proton (δ ~12 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve steric effects of the tert-butyl group and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation improves resolution .

- IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (O-H stretch) confirms carboxylic acid functionality .

Advanced Research Questions

Q. How does the tert-butyl group influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

- Methodological Answer :

- Steric Hindrance : The bulky tert-butyl group restricts metal-ligand bond angles, favoring tetrahedral over octahedral coordination geometries. This was observed in Zn(II) complexes where the ligand formed 2D networks instead of 3D frameworks .

- Solubility Modulation : The hydrophobic tert-butyl group improves solubility in organic solvents, enabling MOF synthesis in non-aqueous media (e.g., DMF/EtOH mixtures) .

Q. How can researchers resolve contradictions in reported crystallographic data for this compound derivatives?

- Methodological Answer :

- Data Validation : Cross-check unit cell parameters (e.g., using CCDC databases) and refine structures with SHELXL to detect outliers. For example, discrepancies in bond lengths may arise from twinning or disorder, requiring TWINABS or PLATON/SQUEEZE corrections .

- Thermal Analysis : Differential scanning calorimetry (DSC) identifies polymorphic transitions that may explain divergent melting points in literature .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH between 4–6 to prevent deprotonation of the carboxylic acid or tert-butyl group cleavage. Buffered systems (e.g., acetate buffer) are recommended .

- Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1 wt% to suppress radical-mediated degradation during long-term storage .

Q. Methodological Tables

Table 1: Comparison of Characterization Techniques

Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 1H-imidazole-4-carboxylic acid | Incomplete alkylation | Excess tert-butyl bromide, reflux |

| Di-tert-butyl derivatives | Over-alkylation | Reduce reaction time/temperature |

属性

IUPAC Name |

1-tert-butylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)10-4-6(7(11)12)9-5-10/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJJWXQHIDFPEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C=C(N=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665316 | |

| Record name | 1-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681484-74-2 | |

| Record name | 1-tert-Butyl-1H-imidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。